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3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13727639
M. Wt: 201.22 g/mol
InChI Key: LOQYQTZCDZVLLI-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffold in Chemical Research

The pyrrole scaffold, a five-membered aromatic ring containing a single nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. alliedacademies.org Its structure is a fundamental component of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12. britannica.comalliedacademies.orgresearchgate.net The versatility of the pyrrole ring allows for the development of compounds with a wide spectrum of biological activities, such as antibacterial, anticancer, anti-inflammatory, and antiviral properties. alliedacademies.orgnih.govbohrium.com This inherent bioactivity has made pyrrole derivatives a focal point of extensive research and development. biolmolchem.comrsc.org

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH. britannica.comwikipedia.org Its aromatic character arises from the delocalization of the nitrogen atom's lone pair of electrons into the ring, which creates a stable 6-pi electron system that satisfies Hückel's rule. wikipedia.orglibretexts.org This aromaticity, while more modest than that of benzene (B151609), is comparable to other five-membered heterocycles like furan (B31954) and thiophene (B33073) and is crucial to its chemical behavior. wikipedia.orgksu.edu.sa The presence of the nitrogen heteroatom imparts a distinct dipole moment and unique reactivity patterns compared to its carbocyclic counterparts, allowing for electrophilic substitution reactions at the carbon atoms. britannica.comwikipedia.orglibretexts.orgksu.edu.sa

Beyond its biomedical applications, the pyrrole scaffold is strategically important in the fields of material science and agrochemicals. alliedacademies.orgresearchgate.net Pyrrole derivatives are key building blocks for conducting polymers, dyes, and photographic chemicals. alliedacademies.orgresearchgate.netresearchgate.net In agriculture, pyrrole-based compounds have been developed as potent fungicides and insecticides. researchgate.netresearchgate.net For example, pyrrole carboxamides are a subclass of fungicides that act as inhibitors of the mitochondrial complex II, a critical enzyme in fungal respiration. researchgate.net

Historical Perspective on Substituted Pyrrole Synthesis

The first isolation of pyrrole dates back to 1857 from the pyrolysis of bone. researchgate.net Since then, a variety of synthetic methods have been developed to construct the pyrrole ring. The classical and most widely recognized methods include the Paal-Knorr, Knorr, and Hantzsch syntheses. nih.govmdpi.com

Synthesis MethodReactantsBrief Description
Paal-Knorr Synthesis 1,4-dicarbonyl compound, ammonia (B1221849) or primary amineA condensation reaction that forms the pyrrole ring through dehydration. wikipedia.orguctm.edu
Knorr Synthesis α-amino ketone, compound with an activated methylene (B1212753) groupInvolves the condensation of an α-aminoketone with a β-ketoester or similar compound. wikipedia.orgresearchgate.net
Hantzsch Synthesis α-halo ketone, β-ketoester, ammonia or primary amineA three-component reaction that yields highly substituted pyrroles. researchgate.netsyrris.com
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC), an activated alkeneA [3+2] cycloaddition reaction that provides a modern and versatile route to substituted pyrroles. nih.gov

These foundational methods have been refined over the decades, and new approaches continue to emerge, aiming for greater efficiency, milder reaction conditions, and more diverse substitution patterns. lsu.edu

Specific Focus on 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid and Analogous Systems

This compound represents a specific class of pyrrole derivatives characterized by an aryl substituent at the 3-position and a carboxylic acid at the 2-position of the pyrrole ring. While detailed studies on this exact molecule are specialized, the broader class of aryl-substituted pyrrole-2-carboxylic acids is an area of significant research interest due to its potential applications.

The introduction of an aryl group onto the pyrrole scaffold is a common strategy in medicinal chemistry to modulate a compound's biological activity and physicochemical properties. researchgate.net Aryl-substituted pyrrole-2-carboxylic acids serve as crucial intermediates for synthesizing more complex molecules, such as amides and esters, which have demonstrated promising antiproliferative activities. mdpi.commdpi.com

The rationale for investigating these compounds includes:

Tuning Biological Activity : The nature and position of substituents on the aryl ring can significantly impact the compound's interaction with biological targets. For instance, attaching phenyl groups with electron-withdrawing substituents to the pyrrole core has been shown to enhance anti-tuberculosis activity. nih.gov

Developing Novel Therapeutics : These scaffolds are being explored as inhibitors of critical enzymes in pathogens, such as the mycobacterial membrane protein large 3 (MmpL3), which is essential for the viability of Mycobacterium tuberculosis. nih.gov

Scaffolds for Chemical Libraries : The synthesis of various aryl-substituted pyrrole-2-carboxylic acids allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. mdpi.com

The field of pyrrole carboxylic acids is dynamic, with ongoing efforts to discover new therapeutic agents and synthetic methodologies. mdpi.commdpi.com Research has shown that the parent compound, pyrrole-2-carboxylic acid (PCA), can inhibit the formation of bacterial biofilms, a key factor in persistent infections. tandfonline.com

Current research trends include:

Target-Oriented Synthesis : The design and synthesis of pyrrole carboxamide derivatives as potent and selective inhibitors for specific biological targets, such as MmpL3 in tuberculosis, is a major focus. nih.gov

Development of Efficient Synthetic Routes : There is a continuous effort to develop more efficient and environmentally friendly synthesis methods, including flow chemistry and one-pot multicomponent reactions, to access these valuable compounds. syrris.comresearchgate.net

Exploration of New Biological Activities : Scientists are actively evaluating substituted pyrrole carboxylic acids against a variety of diseases, including cancer and infectious diseases, to uncover new therapeutic potentials. mdpi.comnih.govtandfonline.com

Sustainable Chemistry : An emerging area of interest is the synthesis of pyrrole-2-carboxylic acid from renewable biomass feedstocks, such as cellulose (B213188) and chitin (B13524), as an alternative to traditional petroleum-based starting materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B13727639 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

LOQYQTZCDZVLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 M Tolyl 1h Pyrrole 2 Carboxylic Acid and Its Precursors

Classical and Contemporary Pyrrole (B145914) Ring Formation Strategies

The construction of the pyrrole nucleus is a well-trodden path in organic synthesis, with several named reactions forming the bedrock of available methods. These classical syntheses, along with their modern adaptations, provide robust pathways to a wide variety of substituted pyrroles.

Paal-Knorr Synthesis Approaches

The Paal-Knorr synthesis is a cornerstone method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net This reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction rate. organic-chemistry.org However, strongly acidic conditions (pH < 3) tend to favor the formation of furan (B31954) derivatives as the major product. organic-chemistry.org

The versatility of the Paal-Knorr synthesis has led to numerous modifications to improve efficiency and expand its substrate scope. rgmcet.edu.in While traditionally requiring harsh conditions like prolonged heating in acid, which can be detrimental to sensitive functional groups, modern iterations have focused on milder and more eco-friendly approaches. researchgate.netrgmcet.edu.in For the synthesis of a 3-aryl substituted pyrrole like 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, a key precursor would be a 1,4-dicarbonyl compound bearing the m-tolyl group at the appropriate position.

Recent advancements have explored asymmetric versions of the Paal-Knorr reaction to produce optically pure 1-arylpyrroles, highlighting the ongoing evolution of this classical method. thieme-connect.com

Hantzsch Pyrrole Synthesis Modifications

Named after Arthur Rudolf Hantzsch, this synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to yield a substituted pyrrole. wikipedia.orgpharmaguideline.com This method is particularly useful for preparing a variety of substituted pyrroles due to the ready availability of the starting materials. wikipedia.orgtaylorandfrancis.com

The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org

Modifications to the Hantzsch synthesis have been developed to overcome some of its limitations. For instance, solid-supported versions of the reaction have been reported, facilitating easier product purification. Furthermore, the development of one-pot, multicomponent procedures under solvent-free conditions has enhanced the efficiency and environmental friendliness of this method. researchgate.net The synthesis of pyrrole-3-carboxylic acid derivatives has been achieved in a one-step continuous flow process utilizing the Hantzsch reaction, where the generated HBr byproduct is used in situ to hydrolyze a tert-butyl ester. syrris.com

Knorr Pyrrole Synthesis and its Variants

The Knorr pyrrole synthesis is another widely utilized method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org To circumvent this, they are typically prepared in situ from the corresponding α-oximino-ketone by reduction, often using zinc dust in acetic acid. wikipedia.org

The original Knorr synthesis famously produced "Knorr's pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, from two equivalents of ethyl acetoacetate. wikipedia.org Variants of this reaction have expanded its utility. For example, using unsymmetrical β-diketones can lead to preferential reaction at the less sterically hindered ketone, affording specific isomers. wikipedia.org The Knorr synthesis and its related methodologies are powerful tools for accessing polysubstituted pyrroles that might be difficult to obtain through other routes. cdnsciencepub.com

Advanced Catalytic Approaches to Pyrrole Scaffolds

Modern organic synthesis has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrrole scaffolds has benefited significantly from these advancements, particularly through the use of transition metals.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysts have enabled the development of novel cyclization strategies for pyrrole synthesis. These methods often proceed through different mechanisms than the classical named reactions and can offer unique advantages in terms of substrate scope and functional group tolerance. Catalysts based on metals like rhodium, ruthenium, and iron have been employed in various cyclization reactions to produce substituted pyrroles. researchgate.net

Palladium-Catalyzed C-H Functionalization Strategies

Palladium catalysis has emerged as a particularly powerful tool for the direct functionalization of C-H bonds, a strategy that offers significant advantages in terms of atom economy and synthetic efficiency. nih.gov In the context of pyrrole synthesis, palladium-catalyzed C-H functionalization can be used to introduce substituents directly onto a pre-formed pyrrole ring or to construct the ring itself. dicp.ac.cnnih.gov

Ligand-directed C-H functionalization is a common strategy where a coordinating group on the substrate directs the palladium catalyst to a specific C-H bond, enabling selective activation and subsequent reaction. nih.govmdpi.com This approach has been successfully applied to both indole (B1671886) and pyrrole-based substrates. nih.gov For instance, palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives has been reported, allowing for selective C5 alkylation. tum.de

Enantioselective C-H functionalization of pyrroles has also been achieved using palladium catalysts with chiral ligands. dicp.ac.cn This allows for the synthesis of optically active chiral pyrrole derivatives, which are important in medicinal chemistry and materials science. dicp.ac.cn These advanced catalytic methods represent the cutting edge of pyrrole synthesis and hold great promise for the efficient and selective preparation of complex molecules like this compound.

Ruthenium-Catalyzed C-H Arylation Methods

Ruthenium-catalyzed direct C-H arylation has emerged as a potent strategy for functionalizing heteroaromatic compounds, including pyrroles. acs.org This method allows for the direct introduction of an aryl group, such as the m-tolyl group, onto the pyrrole ring by activating a typically inert C-H bond. These reactions often employ a directing group to control the site-selectivity of the arylation. acs.org

Ackermann and coworkers have reported on ruthenium-catalyzed direct arylations of heteroarenes like indoles and pyrroles. acs.orgmdpi.com The process utilizes catalysts such as [RuCl2(p-cymene)]2 in the presence of a carboxylic acid cocatalyst, which is crucial for achieving high chemo- and site-selectivity. acs.orgmdpi.com The reaction can be performed with a range of aryl halides, including less expensive aryl chlorides, making it an economically attractive method. acs.org The use of removable directing groups, such as a pyrimidyl group, can facilitate the synthesis of specific isomers, which can later be cleaved to yield the free N-H pyrrole. acs.orgmdpi.com

More recently, photo-induced ruthenium-catalyzed C-H arylation has been developed, allowing for polymerization reactions at ambient temperatures, highlighting the mild conditions under which these transformations can occur. nih.gov

Table 1: Key Features of Ruthenium-Catalyzed C-H Arylation of Pyrroles

Feature Description Source
Catalyst System Typically [RuCl2(p-cymene)]2 with a phosphine (B1218219) ligand or carboxylic acid cocatalyst. mdpi.com, acs.org
Directing Groups Often required for site-selectivity (e.g., pyrimidyl group). mdpi.com, acs.org
Coupling Partners Aryl halides (bromides, chlorides) and triflates. acs.org, nih.gov
Selectivity Excellent chemo- and site-selectivities can be achieved. acs.org

| Reaction Conditions | Can be performed under thermal or, more recently, photo-induced ambient conditions. | acs.org, nih.gov |

Nickel(II)-Catalyzed Cyclization Reactions

Nickel catalysis provides a sustainable and cost-effective alternative for the synthesis of N-substituted pyrroles and related heterocyclic structures. acs.org Nickel(II)-catalyzed cyclization reactions can construct the pyrrole ring from acyclic precursors.

One reported strategy involves the reaction of butene-1,4-diols or butyne-1,4-diols with a variety of aryl- and alkylamines. acs.org This method demonstrates good functional group tolerance, accommodating halides, alkoxy groups, and even heterocyclic moieties on the amine partner. acs.org Mechanistic studies suggest a pathway that leverages the versatile redox chemistry of nickel.

Furthermore, nickel-catalyzed cycloaddition and C-H annulation reactions have been developed to create fused pyrrole systems, such as pyrroloquinolines. researchgate.netnih.gov For instance, a Ni/Zn system can catalyze the annulation of 1-(2-iodoaryl)-1H-pyrroles with alkynes to form various pyrroloquinoline derivatives through successive C-C and C-N bond formations. researchgate.net While these methods produce more complex structures, the underlying principles of nickel-catalyzed cyclization are applicable to the synthesis of simpler substituted pyrroles.

Gold-Catalyzed Cascade Reactions

Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating alkynes, enabling a range of cascade reactions that lead to the formation of multisubstituted pyrroles. organic-chemistry.orgacs.org These reactions often proceed under mild conditions with high efficiency and broad substrate scope. organic-chemistry.org

A notable example is the gold(I)-catalyzed cascade reaction that constitutes a formal (3+2) annulation. organic-chemistry.orgacs.org This process involves an initial addition of a gold-acetylide to an acetal (B89532) moiety, followed by a gold-catalyzed 5-endo-dig cyclization and subsequent aromatization to furnish the pyrrole ring. organic-chemistry.orgacs.org This modular approach allows for the synthesis of a wide variety of substituted pyrroles by combining different acyclic substrates. organic-chemistry.orgacs.org The gold catalyst plays a dual role, activating the alkyne both as a nucleophile (via gold-acetylide formation) and as an electrophile (via π-coordination). acs.org

Another strategy involves the intramolecular reaction between a substituted pyrrole and a tethered alkyne, which can lead to dearomatization and the formation of complex polycyclic structures under the influence of a gold catalyst. nih.gov

Table 2: Gold-Catalyzed Cascade Synthesis of Pyrroles

Step Description Source
Activation A single gold catalyst activates terminal alkynes via σ-activation (gold-acetylide) and π-coordination. organic-chemistry.org, acs.org
Addition Nucleophilic addition of the gold-acetylide to an electrophile (e.g., an acetal). organic-chemistry.org, acs.org
Cyclization 5-endo-dig cyclization onto the activated alkyne moiety. organic-chemistry.org, acs.org

| Aromatization | Protonolysis and aromatization to yield the substituted pyrrole product. | acs.org |

Photocatalytic Synthesis of Pyrrole Derivatives

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the construction of pyrrole derivatives under mild conditions. rsc.orgresearchgate.net These methods often utilize light to generate radical intermediates that participate in cyclization reactions.

One approach involves the use of heterogeneous, recyclable photocatalysts like potassium poly(heptazine imide) (K-PHI), which is active under visible light. chemistryviews.org This catalyst can promote reactions between tetrahydroisoquinoline derivatives and chalcones to yield N-fused pyrroles. The mechanism is believed to involve the coupling of radical species derived from each reactant, followed by a Mannich-like cyclization to form the pyrrole ring. chemistryviews.org

In other systems, perovskite nanocrystals (e.g., CsPbBr3) have been employed as photocatalysts for pyrrole synthesis. acs.org Under blue LED irradiation, these nanocrystals can facilitate the reaction between enamines and acyl halides. The proposed mechanism involves the generation of an acyl radical, which couples with the enamine to form a radical intermediate that ultimately rearranges to the pyrrole product. acs.org Photocatalyst-free methods have also been developed, where α-keto vinyl azides undergo denitrogenative photodecomposition under visible light to form pyrroles. researchgate.net

Multi-component Reactions (MCRs) for Substituted Pyrroles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. researchgate.netacs.org MCRs are well-suited for building libraries of substituted pyrroles due to their operational simplicity and atom economy. researchgate.net

Three-Component Reaction Modalities

Various three-component reactions have been developed for the synthesis of polysubstituted pyrroles. Copper-catalyzed MCRs are particularly common. One such method involves the reaction of α-diazoketones, nitroalkenes, and amines under aerobic conditions. acs.org This cascade process includes an N-H insertion, an oxidative dehydrogenation of the amine, and a subsequent [3+2] cycloaddition to assemble the pyrrole core. acs.org

Another copper-catalyzed three-component tandem reaction utilizes aromatic alkenes or alkynes, trimethylsilyl (B98337) cyanide, and N,N-disubstituted formamides to produce multisubstituted pyrroles with high regioselectivity. acs.org Palladium-catalyzed three-component reactions have also been reported, for example, using 3,4-diiodoalk-2-enoic derivatives, primary amines, and terminal alkynes to give trisubstituted pyrroles. researchgate.net

Table 3: Examples of Three-Component Reactions for Pyrrole Synthesis

Catalyst Reactant 1 Reactant 2 Reactant 3 Source
Copper α-Diazoketone Nitroalkene Amine acs.org
Copper Aromatic Alkyne Trimethylsilyl cyanide N,N-disubstituted formamide (B127407) acs.org

Regioselective Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition is a powerful and widely used reaction for constructing five-membered rings, including pyrroles. This methodology involves the reaction of a three-atom component with a two-atom component.

The Van Leusen pyrrole synthesis is a classic example, which utilizes tosylmethyl isocyanide (TosMIC) as the three-atom synthon. mdpi.com In this reaction, the anion of TosMIC reacts with an electron-deficient alkene (the two-atom component) via a Michael addition, followed by an intramolecular cyclization and elimination of the tosyl group to afford the pyrrole. mdpi.com This method is known for its operational simplicity and the wide availability of starting materials. mdpi.com

More recent developments include photocatalytic [3+2] annulation strategies. For example, the reaction between N-aryl glycinates and 2-benzylidenemalononitrile partners can be mediated by visible light to construct polysubstituted pyrroles under redox-neutral conditions. rsc.org Additionally, copper-catalyzed three-component reactions can proceed via an in-situ generated azomethine ylide, which then undergoes a [3+2] cycloaddition with a nitroalkene to form the pyrrolidine (B122466) ring that subsequently aromatizes. acs.org These methods offer excellent control over regioselectivity, enabling the synthesis of specific substitution patterns on the pyrrole core. acs.orgrsc.org

Stereoselective and Chemodivergent Synthetic Pathways

The construction of specific isomers and the ability to selectively produce different products from a common set of starting materials are hallmarks of modern synthetic chemistry.

Stereoselective Synthesis: While the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has been achieved with stereoselectivity, these methods focus on the dihydro-pyrrole core. mdpi.com A direct route involves the cyclization of 2-amino-5-oxonitriles, which are synthesized via Michael additions of [(diphenylmethylene)amino]acetonitrile to enones. mdpi.com This process can yield single diastereoisomers or diastereoisomeric mixtures, which can then be converted to the target pyrroline (B1223166) derivatives. mdpi.com Another powerful strategy for stereoselective synthesis involves utilizing C(sp3)-H activation, as demonstrated in the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov Although these examples deal with saturated or partially saturated rings, the principles of controlling stereochemistry are adaptable to more complex pyrrole systems.

Chemodivergent Synthesis: Chemodivergent synthesis allows for the creation of diverse molecular scaffolds from a single set of reactants by altering reaction conditions or catalysts. A notable example is the one-pot, multi-component reaction of ethyl (E)-3-(aryl/alkyl amino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, and malononitrile (B47326) under solvent- and catalyst-free grinding conditions. acs.orgnih.gov This reaction can be directed to selectively form either polysubstituted pyrroles or tetrahydropyridines based on the substitution pattern of the N-aryl group on the acrylate (B77674) starting material. acs.orgnih.gov Another sophisticated approach involves the copper-catalyzed carbene cascade reaction of propargyl α-iminodiazoacetates, which provides access to both multi-substituted and fused pyrroles from a common precursor. rsc.orgrsc.org Furthermore, the reaction between 2H-azirines and acetone (B3395972) can be controlled by the choice of catalyst to produce either tri-substituted pyrroles under basic conditions or 3-oxazolines with an acid catalyst like TfOH. acs.org

Table 1: Examples of Chemodivergent Pyrrole Synthesis

Starting Materials Catalyst/Conditions Product 1 Product 2 Reference
Ethyl (E)-3-(aryl/alkyl amino) acrylates, 2,2-dihydroxy-1-arylethan-1-ones, malononitrile Grinding, solvent-free Polysubstituted pyrroles Tetrahydropyridines acs.orgnih.gov
Propargyl α-iminodiazoacetates Copper catalyst Multi-substituted pyrroles Fused pyrroles rsc.orgrsc.org
2H-azirines, acetone Basic conditions Tri-substituted pyrroles 3-Oxazolines (with TfOH) acs.org

Green Chemistry and Sustainable Synthesis Routes for Pyrrole Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.

A significant advancement in sustainable chemistry is the use of renewable resources to produce valuable chemical building blocks. Pyrrole-2-carboxylic acid (PCA) has been successfully synthesized from D-glucosamine and pyruvic acid, which can be derived from chitin (B13524) and cellulose (B213188), respectively. researchgate.net This method combines molecules from different bio-feedstock bases to create a valuable heteroaromatic compound. researchgate.net The reaction, optimized to a 50% yield, highlights a promising route towards bio-derived pyrroles. researchgate.net Another sustainable approach utilizes 3-hydroxy-2-pyrones, which can be prepared from renewable sources, as masked 1,4-dicarbonyl compounds. acs.org Their reaction with primary amines under solvent-free conditions or in aqueous-methanolic solutions provides a green pathway to N-substituted pyrrole carboxylic acid derivatives. acs.org Furthermore, the synthesis of unsymmetrical NH-pyrroles has been achieved from biomass-derived α-hydroxyketones and 3-aminocrotonate using metal-organic frameworks (MOFs) as catalysts, showcasing a novel strategy for utilizing bio-based platform molecules. rsc.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, efficiency, and scalability. A one-step continuous flow synthesis for pyrrole-3-carboxylic acids has been developed using the Hantzsch pyrrole synthesis. acs.orgsyrris.comnih.gov This method involves reacting tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor. acs.orgsyrris.comnih.gov A key innovation of this process is the in situ hydrolysis of the tert-butyl ester intermediate to the carboxylic acid, utilizing the HBr generated as a by-product of the Hantzsch reaction. acs.orgsyrris.comnih.gov This eliminates the need for intermediate isolation and purification, streamlining the synthesis into a single, continuous process. acs.orgsyrris.com

Table 2: Comparison of Batch vs. Continuous Flow Hantzsch Synthesis

Feature Traditional Batch Synthesis Continuous Flow Synthesis Reference
Process Multi-step with intermediate isolation One-step, single microreactor acs.orgsyrris.com
By-product Utilization HBr is quenched/removed HBr is used for in situ hydrolysis acs.orgsyrris.com
Efficiency Lower, requires multiple workups Higher, uninterrupted process acs.orgsyrris.com
Starting Materials β-ketoesters, amines, α-haloketones tert-butyl acetoacetates, amines, 2-bromoketones acs.orgsyrris.com

Introduction of m-Tolyl Moiety and Carboxylic Acid Functionality

The final steps in the synthesis of this compound involve the specific placement of the aryl and carboxyl groups onto the pyrrole heterocycle.

Introducing an aryl group at the C3 (or β) position of the pyrrole ring is a significant synthetic challenge. A general method for the β-selective C-H arylation of pyrroles has been developed using a rhodium catalyst. acs.orgnih.gov This direct C-H functionalization approach allows for the coupling of N-substituted pyrroles with aryl iodides, offering a straightforward route to C3-arylated products. acs.orgnih.gov This strategy was successfully applied to the synthesis of marine alkaloids, lamellarins C and I. acs.orgnih.gov While this method provides β-selectivity, other positions can also be targeted. For instance, direct C2-arylation of N-acyl pyrroles with aryl halides has been achieved using a palladium catalyst. rsc.org

The introduction of a carboxylic acid or ester group at the C2-position is a common transformation. Pyrrole Weinreb amides, synthesized via the Barton-Zard pyrrole synthesis, can be converted into the corresponding pyrrole-2-carboxaldehydes, which are precursors to carboxylic acids. nih.gov A more direct method involves the reaction of pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst to yield alkyl 1H-pyrrole-2-carboxylates quantitatively. researchgate.net The mechanism is thought to proceed through the formation of a trichloromethyl derivative. researchgate.net Decarboxylation of pyrrole-2-carboxylic acid is also a relevant process, which in strongly acidic solutions, proceeds through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.govresearchgate.net

Carboxylation and Esterification Techniques at the C2-position

Selective Hydrolysis of Esters to Carboxylic Acids

The final step in the synthesis of this compound typically involves the selective hydrolysis of a precursor ester, most commonly the ethyl or methyl ester. This transformation can be effectively carried out under basic conditions, which promotes the saponification of the ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid.

The general procedure involves dissolving the pyrrole-2-carboxylate ester in a suitable solvent, such as a mixture of ethanol (B145695) and water, and treating it with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction mixture is typically heated to facilitate the hydrolysis. Upon completion of the reaction, the mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.

Table 1: Representative Conditions for Base-Catalyzed Hydrolysis of Pyrrole-2-Carboxylate Esters

Starting MaterialBaseSolventTemperatureReaction TimeProduct
1-(tert-Butyl) 2-methyl 4-(2,4-dichlorophenyl)-1H-pyrrole-1,2-dicarboxylateNaOHEthanol/Water60 °C3 hours4-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid
Methyl 4-bromo-1H-pyrrole-2-carboxylateNaOHNot specifiedNot specifiedNot specified4-Bromo-1H-pyrrole-2-carboxylic acid

This table is illustrative and based on the hydrolysis of similar compounds. Specific conditions for the hydrolysis of ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate may vary.

The successful synthesis of the precursor, ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate, is crucial. A plausible synthetic route to this intermediate is the Paal-Knorr pyrrole synthesis. This would involve the reaction of a suitably substituted 1,4-dicarbonyl compound with an ammonia source. For the synthesis of ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate, a potential precursor would be a 1,4-dicarbonyl compound bearing a m-tolyl group at the 3-position and an ethoxycarbonyl group at the 2-position of the resulting pyrrole.

While the direct synthesis of this specific 1,4-dicarbonyl precursor is not detailed in the available literature, the synthesis of a structurally related compound, ethyl 5-phenyl-2-(m-tolyl)-1H-pyrrole-3-carboxylate, has been reported. This suggests that similar synthetic strategies could be adapted to obtain the desired 2-carboxylate isomer.

Chemical Reactivity and Derivatization of 3 M Tolyl 1h Pyrrole 2 Carboxylic Acid

Functionalization of the Pyrrole (B145914) Nitrogen (N-H Functionalization)

The nitrogen atom of the pyrrole ring in 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is nucleophilic and can be functionalized through various reactions. The presence of the lone pair of electrons on the nitrogen, which contributes to the aromaticity of the pyrrole ring, also allows it to act as a weak acid. This dual reactivity enables both N-alkylation and N-arylation reactions.

N-alkylation can be achieved by treating the pyrrole with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to deprotonate the nitrogen, followed by the addition of an alkyl halide. uobaghdad.edu.iq This process generates an N-substituted pyrrole derivative. The choice of base and solvent is crucial to the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed.

N-arylation of the pyrrole nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org This reaction typically involves the use of a palladium or copper catalyst to couple the pyrrole with an aryl halide. organic-chemistry.orgresearchgate.net Ligand-free, copper-catalyzed N-arylation reactions with aryl iodides have also been reported, offering a simpler and more cost-effective method. researchgate.net These N-arylation strategies provide a direct route to N-aryl pyrrole derivatives, which are important scaffolds in many biologically active compounds.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation1. Strong base (e.g., NaH, KOH) in an inert solvent. 2. Alkyl halide (e.g., CH3I, C2H5Br).N-Alkyl-3-(m-tolyl)-1H-pyrrole-2-carboxylic acid
N-ArylationAryl halide, transition metal catalyst (e.g., Pd or Cu), base.N-Aryl-3-(m-tolyl)-1H-pyrrole-2-carboxylic acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality at the 2-position of the pyrrole ring is a key site for derivatization, allowing for the formation of esters, amides, and other related compounds.

Esterification of this compound can be carried out through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). derpharmachemica.comorganic-chemistry.org

Amidation reactions are crucial for the synthesis of pyrrole-2-carboxamides, a class of compounds with significant biological activity. researchgate.netmdpi.com These reactions involve the coupling of the carboxylic acid with a primary or secondary amine. The direct reaction is often inefficient and requires the use of coupling agents to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides (like EDCI) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). google.comnih.govorganic-chemistry.org The choice of coupling agent and reaction conditions can be tailored to the specific amine being used. google.comnih.govorganic-chemistry.org

DerivativeReactionReagents and Conditions
EsterEsterificationAlcohol, acid catalyst (e.g., H2SO4); or Alcohol, coupling agent (e.g., DCC, EDCI). masterorganicchemistry.commasterorganicchemistry.comderpharmachemica.comorganic-chemistry.org
AmideAmidationAmine, coupling agent (e.g., EDCI/HOBt, PyBOP). google.comnih.govorganic-chemistry.org

The decarboxylation of pyrrole-2-carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, has been studied under acidic conditions. nih.gov The reaction is subject to acid catalysis and is thought to proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.govresearchgate.net This leads to the formation of pyrrole and protonated carbonic acid, which then dissociates. nih.gov While specific studies on this compound are not extensively documented, the electronic nature of the substituents on the pyrrole ring can influence the rate of decarboxylation. Electron-donating groups are generally expected to facilitate the reaction by stabilizing the protonated intermediate.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. uobaghdad.edu.iqonlineorganicchemistrytutor.com Substitution typically occurs at the C5 position, which is para to the nitrogen and ortho to the carboxylic acid. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

The carboxylic acid group at the C2 position is an electron-withdrawing group and a meta-director. However, in the highly activated pyrrole ring, its deactivating effect is less pronounced. The m-tolyl group at the C3 position is an ortho-, para-director. The combined influence of these groups, along with the inherent reactivity of the pyrrole ring, directs incoming electrophiles primarily to the C5 position. If the C5 position is blocked, substitution may occur at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, although milder conditions are often required compared to benzene (B151609) to avoid polymerization of the pyrrole ring. uobaghdad.edu.iq

Functional Group Transformations on the m-Tolyl Substituent

The m-tolyl group provides an additional site for chemical modification, specifically at the benzylic methyl group. This methyl group can undergo a variety of transformations, such as oxidation and halogenation.

Benzylic bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photoirradiation. koreascience.krscientificupdate.com This reaction provides a (bromomethyl)phenyl derivative, which is a versatile intermediate for further functionalization. koreascience.kr

The methyl group can also be oxidized to a carboxylic acid. researchgate.net This transformation can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. More recently, methods utilizing molecular oxygen in the presence of catalysts under photoirradiation have been developed as greener alternatives. researchgate.net Such a transformation would convert the 3-(m-tolyl) group into a 3-(m-carboxyphenyl) group, introducing another reactive handle for derivatization.

Derivatization Strategies for Enhancing Molecular Complexity

The various reactive sites on this compound can be utilized in a sequential or combinatorial fashion to build more complex molecular architectures. For instance, the carboxylic acid can be converted to an amide, and subsequently, the pyrrole nitrogen can be functionalized. Alternatively, transformations on the m-tolyl group can be followed by reactions on the pyrrole ring. These strategies allow for the systematic exploration of the chemical space around this scaffold, which is a common approach in drug discovery and development to identify molecules with desired biological activities. nih.govvlifesciences.com The synthesis of pyrrole derivatives with diverse functionalities is a key strategy for developing new therapeutic agents. nih.govvlifesciences.comacs.org

Preparation of Fused Pyrrole Systems

The structure of this compound serves as a valuable scaffold for the construction of fused heterocyclic systems, particularly those of pharmaceutical interest like pyrrolo[2,3-d]pyrimidines. These bicyclic structures are often synthesized by forming a pyrimidine (B1678525) ring onto the existing pyrrole core. A common synthetic strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as a 2-aminopyrrole derivative, which can then undergo cyclocondensation.

For instance, 2-aminopyrrole-3-carbonitriles are versatile precursors for pyrrolo[2,3-d]pyrimidin-4(3H)-ones. The synthesis involves the reaction of the aminopyrrole with formic acid, which leads to the formation of the fused pyrimidinone ring system. researchgate.net This intermediate can be further functionalized. Treatment with a chlorinating agent like phosphorus oxychloride converts the pyrimidinone into a 4-chloropyrrolo[2,3-d]pyrimidine. researchgate.net This chlorinated derivative is then susceptible to nucleophilic substitution, allowing for the introduction of various amine side chains to produce a diverse library of pyrrolo[2,3-d]pyrimidine-4-amines. researchgate.net

An alternative approach involves the direct formation of 4-aminopyrrolo[2,3-d]pyrimidines from 2-aminopyrrole precursors by reacting them with formic acid in the presence of formamide (B127407) or N,N-dimethylformamide. researchgate.net Although these examples start from 2-aminopyrrole derivatives rather than this compound directly, they illustrate a viable and documented pathway. The initial conversion of the carboxylic acid group of this compound into an amino group (e.g., via a Curtius or Hofmann rearrangement) would generate the necessary precursor to enter this synthetic route, ultimately leading to the corresponding fused pyrrolo[2,3-d]pyrimidine system.

Table 1: Plausible Reaction Scheme for Fused Pyrrole System Synthesis

StepStarting MaterialReagents/ConditionsIntermediate/ProductDescription
1This compound1. SOCl₂ 2. NaN₃ 3. Heat (Curtius Rearrangement)2-Amino-3-(m-tolyl)-1H-pyrroleConversion of the carboxylic acid to an amino group.
22-Amino-3-(m-tolyl)-1H-pyrroleFormic Acid (HCOOH), Heat3-(m-Tolyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-oneCyclocondensation to form the fused pyrimidinone ring.
33-(m-Tolyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-onePhosphorus Oxychloride (POCl₃), Heat4-Chloro-3-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidineChlorination of the pyrimidinone to create a reactive site.
44-Chloro-3-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidineAromatic Amine (Ar-NH₂)N-Aryl-3-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineNucleophilic substitution to introduce diverse amine functionalities.

This table outlines a hypothetical but chemically sound pathway based on established synthetic methods for analogous compounds.

Formation of Schiff Base Analogues

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are typically synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). jetir.org Therefore, this compound cannot directly form a Schiff base. A necessary preliminary step is the chemical modification of the carboxylic acid group into a carbonyl group, specifically a carboxaldehyde.

The reduction of pyrrole-2-carboxylic acid to pyrrole-2-carboxaldehyde is a known transformation. This can be achieved through various synthetic methods, including the use of specific reducing agents that can selectively convert a carboxylic acid to an aldehyde. rsc.org Enzymatic methods have also been developed, where a carboxylic acid reductase (CAR) enzyme can catalyze this reduction. mdpi.comresearchgate.net

Once the key intermediate, 3-(m-Tolyl)-1H-pyrrole-2-carboxaldehyde, is obtained, it can readily undergo a condensation reaction with a variety of primary amines to yield the corresponding Schiff base analogues. oncologyradiotherapy.com The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. oncologyradiotherapy.com This reaction provides a straightforward method for introducing a wide range of substituents onto the pyrrole core via the imine linkage, allowing for the synthesis of diverse molecular structures.

Table 2: General Reaction for the Formation of Schiff Base Analogues

Reactant A (Pyrrole Derivative)Reactant B (Primary Amine)Reaction ConditionsProduct (Schiff Base)
3-(m-Tolyl)-1H-pyrrole-2-carboxaldehydeAnilineEthanol, Acetic Acid (cat.), RefluxN-((3-(m-Tolyl)-1H-pyrrol-2-yl)methylene)aniline
3-(m-Tolyl)-1H-pyrrole-2-carboxaldehyde4-MethylanilineEthanol, Acetic Acid (cat.), RefluxN-((3-(m-Tolyl)-1H-pyrrol-2-yl)methylene)-4-methylaniline
3-(m-Tolyl)-1H-pyrrole-2-carboxaldehyde4-MethoxyanilineEthanol, Acetic Acid (cat.), RefluxN-((3-(m-Tolyl)-1H-pyrrol-2-yl)methylene)-4-methoxyaniline
3-(m-Tolyl)-1H-pyrrole-2-carboxaldehydeEthylenediamineEthanol, RefluxN,N'-Bis((3-(m-tolyl)-1H-pyrrol-2-yl)methylene)ethane-1,2-diamine

This table illustrates the reaction of the intermediate aldehyde with various primary amines to form different Schiff base products.

Structural Elucidation and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms. For 3-(m-tolyl)-1H-pyrrole-2-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed for a comprehensive structural assignment.

Due to the absence of directly published experimental data for this compound in the surveyed literature, the following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the tolyl substituent, the carboxylic acid, and the N-H group.

The protons on the pyrrole ring are expected to appear as doublets or triplets in the aromatic region, influenced by the electronic effects of the carboxylic acid and tolyl groups. The protons of the m-tolyl group will present a characteristic pattern of signals in the aromatic region, along with a singlet for the methyl group protons in the upfield region. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, which is often concentration-dependent and can be confirmed by D₂O exchange. The N-H proton of the pyrrole ring would also appear as a broad singlet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrole-H4~6.2-6.4t~2.5-3.0
Pyrrole-H5~6.8-7.0dd~2.5-3.0, ~1.5-2.0
Tolyl-H2', H6'~7.1-7.3m-
Tolyl-H4', H5'~7.0-7.2m-
Tolyl-CH₃~2.3-2.4s-
N-H~11.0-12.0br s-
COOH>12.0br s-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position. The carbons of the pyrrole and tolyl rings will appear in the aromatic region, with their specific chemical shifts influenced by the substituents. The methyl carbon of the tolyl group will be observed in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~165-170
Pyrrole-C2~125-130
Pyrrole-C3~128-133
Pyrrole-C4~110-115
Pyrrole-C5~118-123
Tolyl-C1'~135-140
Tolyl-C2'~128-132
Tolyl-C3'~138-142
Tolyl-C4'~125-129
Tolyl-C5'~128-132
Tolyl-C6'~124-128
Tolyl-CH₃~20-22

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Advanced NMR Techniques (e.g., 2D NMR)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the correlations between coupled protons, helping to definitively assign the protons on the pyrrole and tolyl rings.

HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbons, confirming the assignments made from the ¹H and ¹³C NMR spectra.

HMBC: This experiment would show correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the connectivity between the pyrrole ring, the carboxylic acid group, and the m-tolyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The N-H stretching vibration of the pyrrole ring is expected to appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
N-H (Pyrrole)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-H (Alkyl)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1680-1710
C=C (Aromatic)Stretching1450-1600
C-NStretching1300-1350
C-OStretching1210-1320

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and other characteristic fragments from the pyrrole and tolyl moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, providing definitive confirmation of its chemical formula (C₁₂H₁₁NO₂).

Expected HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺202.0817
[M+Na]⁺224.0636

The fragmentation analysis in MS/MS experiments would further elucidate the structure by showing the loss of specific neutral fragments, such as H₂O, CO, and CO₂ from the parent ion, providing further confidence in the structural assignment.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported. The absence of a published crystal structure in prominent crystallographic databases means that precise, experimentally determined data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.

However, valuable insights into the probable solid-state arrangement of this compound can be inferred from the well-documented crystal structure of its parent compound, 1H-pyrrole-2-carboxylic acid. nih.govresearchgate.net Analysis of the parent molecule reveals characteristic intermolecular interactions that are likely to be preserved in its substituted derivatives.

In the crystalline state, 1H-pyrrole-2-carboxylic acid molecules engage in hydrogen bonding to form centrosymmetric dimers. nih.gov This dimerization occurs through the carboxylic acid groups, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. nih.gov This results in a stable, planar eight-membered ring motif. Furthermore, these dimers are interconnected by additional hydrogen bonds involving the pyrrole N-H group and a carbonyl oxygen, creating chains or more complex three-dimensional networks. nih.gov The pyrrole ring and the carboxylic acid substituent are nearly coplanar, which facilitates an extended π-system. nih.gov

While detailed crystallographic parameters for this compound are not available, the data for the parent 1H-pyrrole-2-carboxylic acid serves as a foundational model for its solid-state behavior. nih.gov

Table 1: Crystallographic Data for 1H-Pyrrole-2-carboxylic acid nih.gov

ParameterValue
Molecular FormulaC₅H₅NO₂
Molecular Weight111.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.080 (3)
b (Å)5.0364 (10)
c (Å)14.613 (3)
β (°)98.969 (3)
Volume (ų)1023.6 (3)
Z8
Temperature (K)173

Table 2: Hydrogen Bond Geometry for 1H-Pyrrole-2-carboxylic acid nih.gov

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N—H···O0.882.222.951 (3)141
O—H···O0.842.162.986 (3)166
(Where D is the donor atom and A is the acceptor atom)

Computational and Theoretical Studies on 3 M Tolyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

No published studies were found that detail the electronic structure, molecular orbital energies (HOMO/LUMO), or molecular electrostatic potential maps derived from quantum chemical calculations for this specific compound.

Molecular Docking Simulations for Ligand-Target Interactions

There is no available research detailing molecular docking simulations of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid into any specific biological target.

Prediction of Binding Modes and Affinities

Without docking studies, there are no predicted binding modes or calculated binding affinity scores (e.g., kcal/mol) to report.

Identification of Key Interacting Residues

Information on key amino acid residues that may interact with this compound within a protein's active site is not available.

Structure-Activity Relationship (SAR) Studies via Computational Models

No computational SAR or 3D-QSAR studies (such as CoMFA or CoMSIA) for a series of analogues including this compound have been published.

Fragment-Based Quantitative Structure-Activity Relationship (FB-QSAR)

There are no FB-QSAR models that analyze the contribution of the m-tolyl, pyrrole (B145914), or carboxylic acid fragments of this specific molecule to any biological activity.

Mechanistic Insights from Computational Modeling

No computational studies providing insights into the mechanism of action or metabolic pathways involving this compound could be located.

Further research or the publication of new studies would be required to provide the specific data needed to populate the requested article structure.

Pre Clinical Biological Evaluation and Mechanistic Investigations of Pyrrole 2 Carboxylic Acids

In Vitro Enzyme Inhibition Studies

The following sections outline the available research findings concerning the inhibitory effects of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid on several key enzymes.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms, COX-1 and COX-2. While numerous studies have investigated various heterocyclic compounds, including pyrrole (B145914) derivatives, as potential COX inhibitors, a review of the scientific literature did not yield specific data on the in vitro inhibitory activity of this compound against either COX-1 or COX-2. researchgate.netnih.govnih.govresearchgate.net Consequently, no data table on its IC50 values or inhibitory profile for these enzymes can be provided at this time.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetology and medicine. Research into tyrosinase inhibitors has explored a wide range of natural and synthetic compounds, including various carboxylic acids. researchgate.netresearchgate.netnih.gov However, specific mechanistic studies or inhibitory data for this compound against tyrosinase are not available in the reviewed literature.

Bacterial cystathionine (B15957) γ-lyase (bCSE) is an enzyme involved in the production of hydrogen sulfide, a molecule that can contribute to antibiotic resistance in bacteria. Inhibition of bCSE is therefore a potential strategy to enhance the efficacy of antibiotics. Studies have identified naphthyl-substituted indole (B1671886) and pyrrole carboxylic acids as effective inhibitors of bCSE. nih.gov This suggests that the pyrrole-2-carboxylic acid scaffold is a promising starting point for the development of bCSE inhibitors. However, specific inhibitory data, such as IC50 values, for this compound against bCSE have not been reported in the available scientific literature. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial drugs. mdpi.comresearchgate.netnih.gov Pteridine Reductase 1 (PTR1) is an enzyme found in some protozoan parasites that can compensate for DHFR inhibition, making it a target for anti-parasitic drug development. While various heterocyclic compounds have been investigated as inhibitors of DHFR and PTR1, there is no specific information available from the literature search regarding the inhibitory activity of this compound against either of these enzymes. researchgate.net

Sterol 14α-demethylase is a vital enzyme in the biosynthesis of sterols in fungi and is the primary target for azole antifungal agents. cardiff.ac.uknih.govnih.gov Extensive research has been conducted to identify new inhibitors of this enzyme to combat fungal infections. wikipedia.org Despite the broad interest in this target, a review of the available literature did not reveal any studies on the inhibitory effect of this compound on sterol 14α-demethylase.

Hydroxy-L-proline oxidase is an enzyme involved in the metabolic pathway of hydroxyproline (B1673980), an amino acid primarily found in collagen. While the metabolism of proline and hydroxyproline is an area of active research, there is a lack of published data on specific inhibitors of hydroxy-L-proline oxidase. nih.govnih.govresearchgate.net Consequently, no information could be found regarding the in vitro evaluation of this compound as an inhibitor of this enzyme.

Interaction with Cellular and Molecular Targets

While direct evidence for this compound is absent, related pyrrole structures have demonstrated significant interactions with important cellular and molecular targets in viral and cancer biology.

Anti-HIV-1 Activity via gp41 Six-Helix Bundle Formation Interference

A class of N-substituted pyrrole derivatives has been identified as novel inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. These compounds act by disrupting the function of the viral envelope glycoprotein (B1211001) gp41, which is essential for the fusion of the virus with the host cell membrane.

The mechanism involves interference with the formation of a stable six-helix bundle (6-HB) core structure. During the fusion process, three C-terminal heptad repeats (CHRs) of gp41 fold onto three N-terminal heptad repeats (NHRs), bringing the viral and cellular membranes together. Pyrrole-based inhibitors have been shown to bind to a conserved hydrophobic pocket on the surface of the gp41 NHR trimer. This binding physically blocks the CHR peptides from associating with the NHRs, thereby preventing the formation of the 6-HB and halting the membrane fusion process.

General Anti-proliferative Activity in Cellular Assays (e.g., melanoma cells)

Derivatives based on a 1H-pyrrolo[3,2-c]pyridine scaffold, which is structurally related to pyrrole, have been synthesized and evaluated for their in vitro anti-proliferative activity against human melanoma cell lines, such as A375P. In these studies, certain diarylurea and diarylamide derivatives of the pyrrolo-pyridine core demonstrated potent activity, in some cases superior to the standard-of-care drug Sorafenib. However, it was noted that N-tolyl derivatives within these series were generally less active than other analogs, indicating that the position and nature of the tolyl substituent are critical for cytotoxic efficacy. Further studies on related compounds showed high potency across multiple melanoma cell lines.

Structure-Mechanism Relationships from Biological Assays

Structure-activity relationship (SAR) studies on related pyrrole-based HIV-1 inhibitors have provided critical insights into their mechanism of action.

A key structural feature for anti-HIV-1 activity is the carboxylic acid moiety (-COOH). Molecular docking analyses suggest that this group forms a crucial ionic interaction, or salt bridge, with a positively charged lysine (B10760008) residue (specifically, Lys574) located at the rim of the gp41 hydrophobic pocket. This interaction helps to anchor the inhibitor in the binding site. The necessity of the carboxyl group is highlighted by the fact that analogous compounds lacking this feature show no inhibitory activity.

The pyrrole ring and its substituents contribute to the binding through hydrophobic interactions with the pocket itself, which is composed of nonpolar amino acid residues. For N-carboxyphenylpyrrole derivatives, it has been shown that the addition of methyl groups to the pyrrole ring is favorable for activity, likely by enhancing these hydrophobic interactions within the gp41 pocket. While these findings apply to N-substituted pyrroles, they underscore the importance of the carboxylic acid for anchoring and the role of the aromatic/heterocyclic rings for hydrophobic engagement, principles that would be relevant in evaluating the potential of this compound.

Table of Mentioned Compounds

Compound Name
This compound

Potential Non Biological Applications

Applications in Agrochemical Research

The pyrrole (B145914) ring is a key structural motif in a number of successful agrochemicals, particularly fungicides. The phenylpyrrole class of fungicides, for instance, has been effectively used in crop protection for many years. Compounds like fenpiclonil (B1202646) and fludioxonil, which are analogs of the natural antifungal compound pyrrolnitrin, have demonstrated significant efficacy against a range of fungal pathogens. nih.govnih.gov

Research in this area continues to explore the synthesis of new pyrrole carboxamides and other derivatives to broaden the spectrum of activity and manage resistance. researchgate.netznaturforsch.com For example, a series of phenylpyrrole analogues based on the alkaloid lycogalic acid have been designed and synthesized, showing broad-spectrum fungicidal activities against several phytopathogenic fungi. mdpi.com The general structure of an aryl group attached to a pyrrole carboxylic acid core is a recurring theme in the development of new fungicidal agents. This suggests that 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, with its tolyl substituent, could serve as a scaffold or intermediate in the synthesis of novel agrochemical candidates. The fungicidal activity of such compounds often stems from their ability to interfere with essential biological processes in fungi, such as the osmotic signal transduction pathway. nih.gov

Role in Materials Science (e.g., Aggregation-Induced Emission Enhancement)

In the realm of materials science, aryl-substituted pyrrole derivatives are of interest for their photophysical properties, particularly the phenomenon of Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.gov Unlike many conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes at high concentrations or in the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation. mdpi.com

This property is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. For aryl-substituted pyrroles, a twisted conformation between the pyrrole ring and the aryl substituent can prevent strong intermolecular π–π stacking, which is a common cause of quenching, while the restriction of the rotation of the aryl group in the aggregate state minimizes non-radiative decay pathways, leading to enhanced emission. nih.gov Given that this compound possesses a rotatable tolyl group attached to the pyrrole core, it is plausible that this compound or its derivatives could exhibit AIEE characteristics. Such materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. mdpi.comglobethesis.com

Catalysis and Other Industrial Applications

The application of pyrrole carboxylic acids in catalysis is an area of ongoing investigation. For instance, the decarboxylation of pyrrole-2-carboxylic acid can be subject to acid catalysis. acs.org Furthermore, iron-containing catalysts have been used for the synthesis of pyrrole-2-carboxylic acid esters. researchgate.net While these examples involve the simpler parent compound, they highlight the chemical reactivity of the pyrrole carboxylic acid moiety.

As a substituted pyrrole, this compound can be considered a versatile building block in organic synthesis. Pyrrole derivatives are important intermediates in the preparation of more complex molecules, including pharmaceuticals, polymers, and dyes. researchgate.net The presence of both a carboxylic acid group and a tolyl-substituted pyrrole ring offers multiple sites for chemical modification, allowing for its incorporation into a variety of molecular architectures. However, specific research detailing the catalytic activity of this compound or its direct use in industrial processes is not extensively documented.

Conclusion and Future Research Directions for 3 M Tolyl 1h Pyrrole 2 Carboxylic Acid

Summary of Synthetic Advancements

The synthesis of the pyrrole-2-carboxylic acid scaffold is well-established, with numerous methods available for its construction. Classical approaches such as the Paal-Knorr, Hantzsch, and Knorr syntheses have been fundamental in accessing pyrrole (B145914) derivatives. syrris.com More recent advancements have focused on efficiency, diversity, and sustainability.

For the specific 3-aryl-substituted pattern, synthetic strategies often involve multi-step sequences. For instance, the synthesis of 4-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has been achieved through a Suzuki coupling to introduce the aryl group, followed by hydrolysis of an ester. nih.gov A one-step continuous flow synthesis has been developed for pyrrole-3-carboxylic acids, demonstrating the potential for rapid and efficient library synthesis. syrris.com Furthermore, innovative, environmentally friendly methods are emerging. A recent copper-catalyzed tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill provides a mechanochemical route to novel pyrrole-2-carboxylic acids with high efficiency and minimal solvent use. organic-chemistry.org

Table 1: Synthetic Methodologies for Pyrrole Carboxylic Acid Scaffolds

Method Description Advantages Reference(s)
Paal-Knorr Reaction Condensation of a 1,4-dicarbonyl compound with a primary amine. A fundamental and widely used method for N-substituted pyrroles. acs.org
Hantzsch Synthesis Reaction of an α-halo ketone with a β-ketoester and an amine. Allows for the creation of highly substituted pyrroles. syrris.com
Suzuki Coupling Cross-coupling of a bromo-pyrrole with an arylboronic acid to introduce the aryl moiety. High functional group tolerance and good yields for aryl substitution. nih.gov
Continuous Flow Synthesis Automated microreactor-based chemistry for multi-step transformations. High efficiency, atom economy, and suitability for library generation. syrris.com

| Mechanosynthesis | Copper-catalyzed spiroannulation/ring-opening aromatization in a ball mill. | Environmentally friendly, minimal solvent, high efficiency, and cost-effective. | organic-chemistry.org |

These methodologies provide a robust toolkit for the future synthesis of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid and its derivatives, enabling systematic exploration of its chemical and biological properties.

Key Findings from Reactivity and Derivatization Studies

The reactivity of this compound is dictated by three main structural features: the carboxylic acid group, the pyrrole ring, and the m-tolyl substituent. The carboxylic acid function is the most common site for derivatization, readily undergoing conversion to esters, amides, and acyl hydrazides. vlifesciences.comthermofisher.com This transformation is particularly valuable as the resulting carboxamides are a common motif in biologically active molecules. nih.govmdpi.comsunderland.ac.uk

The pyrrole ring itself is an electron-rich aromatic system, susceptible to electrophilic substitution, although the presence of the carboxyl group can influence the regioselectivity of such reactions. The N-H proton can also be substituted, allowing for the introduction of various alkyl or aryl groups. acs.org The m-tolyl group offers further sites for modification, such as benzylic halogenation or oxidation of the methyl group, or electrophilic substitution on the phenyl ring, enabling the creation of a diverse library of analogues.

Practical derivatization procedures have been developed to enhance the detection of carboxylic acids in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which could be applied to study the metabolism or environmental fate of the title compound. nih.govslu.se

Insights from Pre-clinical Biological and Computational Evaluations

While no specific biological data for this compound are available, extensive research on analogous structures provides significant insights into its potential bioactivities. The pyrrole scaffold is a recognized pharmacophore present in numerous drugs and bioactive compounds. nih.govbiolmolchem.com

Derivatives of pyrrole-2-carboxylic acid, particularly carboxamides, have shown potent and diverse biological activities. For example, pyrrole-2-carboxamides bearing aryl groups have been designed as potent inhibitors of the mycobacterial membrane protein MmpL3, exhibiting excellent activity against drug-resistant tuberculosis. nih.gov Structure-activity relationship (SAR) studies in this context revealed that attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring was crucial for enhancing anti-TB activity. nih.gov In other studies, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for antiproliferative activity against human cancer cell lines, with some compounds showing a high selectivity index. mdpi.com Similarly, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated potent antiproliferative effects. nih.gov

Table 2: Bioactivities of Structurally Related Pyrrole Derivatives

Compound Class Target/Activity Key Findings Reference(s)
Aryl-substituted Pyrrole-2-carboxamides Antitubercular (MmpL3 inhibition) Potent activity against M. tuberculosis (MIC < 0.016 μg/mL). Electron-withdrawing groups on the aryl ring enhance activity. nih.gov
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives Antiproliferative Good to high selectivity index against various human cancer cell lines (HT-29, H1299). mdpi.com
Pyrrole-based Carboxamides Anticancer (Tubulin inhibition) Certain derivatives exhibit promising anti-proliferative and cytotoxic effects against various cancer cell lines. researchgate.net

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic Acids | Antibacterial | Activity demonstrated against Staphylococcus sp. | nih.gov |

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the molecular properties, reactivity, and electronic structure of substituted pyrroles. researchgate.net Such studies on this compound could predict its reactivity, stability, and potential interactions with biological targets, thereby guiding the design of future experiments.

Emerging Research Avenues for Pyrrole Carboxylic Acids

The versatility of the pyrrole carboxylic acid scaffold continues to open new research avenues. Beyond medicinal chemistry, these compounds are valuable building blocks in materials science for the development of conductive polymers and functional materials. The ability to tune the electronic properties through substitution on the pyrrole and aryl rings makes them attractive for applications in organic electronics.

In biology, pyrrole-2-carboxylic acid and its glycine (B1666218) conjugate have been identified as biomarkers for hyperprolinaemia type II, indicating the role of this scaffold in metabolic pathways. nih.gov Further investigation into how synthetic analogues like this compound might interact with these pathways could reveal new diagnostic or therapeutic opportunities. The exploration of pyrrole derivatives as selective enzyme inhibitors, such as for protein kinases or histone deacetylases (HDACs), remains a highly active area of research. researchgate.netmdpi.com

Design of Novel Analogues with Targeted Activities

Future research on this compound will logically progress toward the design and synthesis of novel analogues with specific biological targets in mind. Based on SAR from related series, several design strategies can be proposed:

Amide Library Synthesis: A primary focus should be the synthesis of a diverse library of amides by coupling the carboxylic acid with various amines. This approach has proven successful in discovering potent antitubercular and anticancer agents. nih.govnih.gov

Modification of the Aryl Ring: The m-tolyl group can be systematically modified. Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) at different positions on the phenyl ring could significantly modulate biological activity, as seen in MmpL3 inhibitors where electron-withdrawing groups were beneficial. nih.gov

Pyrrole Ring Substitution: The N-H position of the pyrrole can be substituted with different alkyl or aryl groups to explore effects on potency and physical properties. C-H arylation at other positions on the pyrrole ring is also a viable strategy to create more complex, poly-aromatic structures. acs.org

Bioisosteric Replacement: The carboxylic acid could be replaced with bioisosteres such as tetrazoles or hydroxamic acids to alter binding modes and pharmacokinetic properties. mdpi.com

A structure-guided design approach, using computational docking and pharmacophore modeling, would be instrumental in prioritizing the synthesis of analogues with the highest probability of interacting with desired biological targets like bacterial topoisomerases or protein kinases. nih.govresearchgate.net

Exploration of New Synthetic Paradigms and Sustainable Approaches

The future synthesis of this compound and its derivatives will increasingly benefit from modern synthetic paradigms focused on sustainability and efficiency. The principles of green chemistry are becoming central to synthetic route design. nih.gov

Key future directions include:

Bio-based Feedstocks: Developing synthetic routes that utilize starting materials derived from biomass, such as glucose or chitin (B13524), offers a sustainable alternative to petroleum-based feedstocks. researchgate.netnih.gov Chemo-enzymatic systems that combine biological and chemical steps are particularly promising. nih.gov

Continuous Flow Chemistry: As demonstrated for related heterocycles, converting multi-step batch syntheses into continuous flow processes can dramatically improve efficiency, reduce waste, and allow for safer handling of reactive intermediates. syrris.com

Mechanochemistry: Solvent-free or low-solvent methods, such as ball milling, reduce environmental impact and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions. organic-chemistry.org

Catalysis: The development of new catalysts, particularly those based on abundant and non-toxic metals like iron or copper, is crucial for greener chemical transformations. organic-chemistry.orgresearchgate.net

By embracing these sustainable and efficient approaches, the exploration of the chemical space around this compound can be conducted in a more environmentally responsible and economically viable manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid?

  • Methodology : The compound can be synthesized via amide formation or cyclopropane ring-opening reactions. For example, derivatives of pyrrole-2-carboxylic acid are often prepared using General Procedure F1 (amide coupling), where intermediates are reacted with boronic acids or cyclopropyl groups under reflux conditions (e.g., 60–95°C) in polar aprotic solvents like DMF or THF. Purification typically involves column chromatography or recrystallization from ethanol/ethyl acetate mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives) .
  • LCMS/ESIMS : Verify molecular ion peaks (e.g., m/z 311.1 for trifluoromethyl-substituted analogs) and quantify purity (>94% by LCMS) .
  • HPLC : Assess purity (>97%) using reverse-phase columns and UV detection .

Q. What safety protocols are critical when handling this compound?

  • Methodology : The compound may exhibit hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C if hygroscopic. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrole ring influence bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl at position 3) enhance protein kinase inhibition, while methyl or ethyl groups at position 2 improve metabolic stability. Computational docking and in vitro assays (e.g., IL-6 mRNA suppression) can validate these effects .

Q. What crystallographic data explain the compound’s solid-state behavior?

  • Methodology : X-ray crystallography shows centrosymmetric dimers linked via N–H⋯O hydrogen bonds (graph-set motifs R_2$$^2(8) and R_2$$^2(10)). These interactions stabilize the crystal lattice, with anisotropic displacement parameters refined to <0.73 eÅ3^{-3}. Crystals are typically grown from ethanol/ethyl acetate mixtures .

Q. How do stereochemical factors affect the synthesis of chiral derivatives?

  • Methodology : Optically active analogs (e.g., (Ra,S)-(+)-7a) are synthesized using chiral auxiliaries or enantioselective catalysis. Monitor optical rotation ([α]_{D}$$^{25} = -84.4) and confirm configurations via circular dichroism or chiral HPLC .

Q. What reaction conditions optimize decarboxylation or functional group interconversion?

  • Methodology : Decarboxylation of 1-octyl-5-(octylcarbamoyl)-1H-pyrrole-2-carboxylic acid proceeds at 160°C under inert atmosphere, yielding N,1-dioctyl-1H-pyrrole-2-carboxamide with 85–98% efficiency. Track progress via 1H^1H-NMR (disappearance of δ 8.23 ppm amide proton) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.